

An In-depth Technical Guide to the Argon Phase Diagram at Cryogenic Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the phase diagram of **argon** at cryogenic temperatures. It includes key quantitative data, detailed experimental protocols for determining phase boundaries, and a visual representation of the phase diagram. This information is critical for applications in cryopreservation, cryosurgery, and the production of pharmaceuticals where precise control of temperature and pressure is paramount.

Core Data Presentation

The phase behavior of **argon** at low temperatures is characterized by its solid, liquid, and gaseous phases, with the transitions between them defined by specific pressures and temperatures. The key points and curves that define this behavior are summarized in the tables below.

Key Phase Points of Argon

The triple point and critical point are fundamental constants that define the limits of the different phases of **argon**.

Parameter	Temperature (K)	Pressure (kPa)	Pressure (atm)
Triple Point	83.8058[1]	68.9[2][3]	0.68[2]
Critical Point	150.86[4]	4898[5]	48.34[4]
Normal Boiling Point	87.280 ±0.015[4]	101.325	1
Normal Melting Point	83.80[4]	101.325	1

Argon Vapor Pressure Curve (Boiling Curve) at Cryogenic Temperatures

The vapor pressure curve defines the boundary between the liquid and gas phases. Below are selected data points for **argon** at cryogenic temperatures.

Temperature (K)	Pressure (kPa)
87.293	101.325
90	143.3
100	333.3
110	666.6
120	1200
130	2000
140	3200
150.86	4898

Argon Sublimation Curve at Cryogenic Temperatures

The sublimation curve outlines the conditions for the direct transition between the solid and gas phases.

Temperature (K)	Pressure (Pa)
47	1
53	10
61	100
71	1000
83.8058	68900

Argon Melting Curve at Cryogenic Temperatures

The melting curve represents the boundary between the solid and liquid phases.

Temperature (K)	Pressure (MPa)
83.81	0.0689
90	23.3
100	73.4
110	133.5
120	203.6

Experimental Protocols

The determination of **argon**'s phase boundaries at cryogenic temperatures requires specialized equipment and precise measurement techniques.

Determination of the Triple Point

The triple point of **argon** is a defining fixed point on the International Temperature Scale of 1990 (ITS-90)[1]. Its determination is crucial for the calibration of thermometers.

Methodology: Calorimetric Technique

Apparatus: A sealed triple point cell containing high-purity argon is used. The cell is placed
within a cryostat, which allows for precise temperature control. A calibrated platinum
resistance thermometer is inserted into a well within the cell to measure the temperature.

Procedure:

- The argon gas is cooled using a cryogen such as liquid nitrogen until it passes its dew point and begins to liquefy.
- Further cooling solidifies the argon.
- A small amount of heat is then introduced to the system to initiate melting.
- During the melting process, the solid, liquid, and vapor phases coexist in equilibrium. The temperature and pressure remain constant during this phase transition, creating a "plateau" on a temperature-time graph.
- The temperature of this plateau is measured with the calibrated thermometer to determine the triple point temperature[6]. The pressure is measured using a capacitance manometer connected to the cell.
- Data Analysis: The triple point is identified as the stable temperature and pressure reading during the solid-liquid-gas equilibrium. Multiple measurements are taken and averaged to ensure accuracy. The fraction of the sample that is melted (F) can be varied, and the temperature or pressure can be plotted against 100/F and extrapolated to 100/F = 1 to define the liquidus point[2].

Determination of Vapor Pressure and Sublimation Curves

Methodology: Vapor Pressure Measurement

Apparatus: A cryostat is used to maintain the argon sample at a constant, low temperature.
 The sample is contained in a cell connected to a high-precision pressure measurement device, such as a capacitance diaphragm gauge. A calibrated thermometer is in thermal contact with the sample cell.

Procedure:

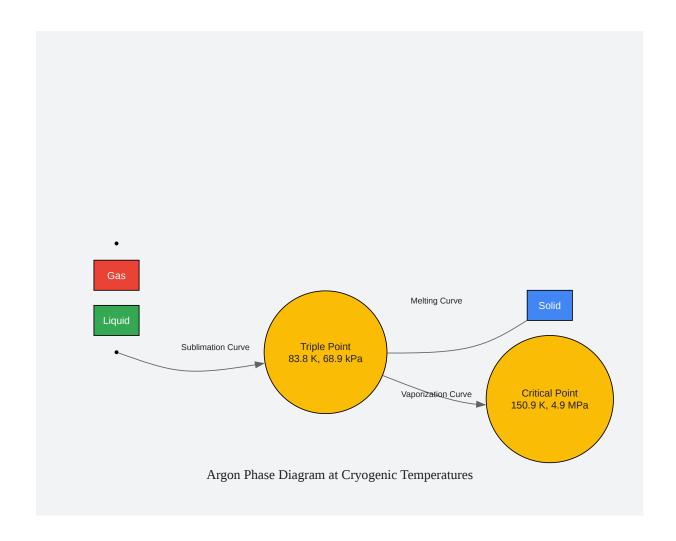
- For the vapor pressure curve, the cell is filled with high-purity liquid argon. The temperature of the cryostat is stabilized at various points, and the corresponding equilibrium vapor pressure is recorded.
- For the sublimation curve, the liquid argon is first frozen. The temperature is then
 stabilized at various points below the triple point, and the equilibrium vapor pressure over
 the solid argon is measured[7][8].
- Data Analysis: The collected pressure and temperature data points are plotted to generate
 the respective curves. Thermodynamic models, such as the Clausius-Clapeyron equation,
 can be used to fit the experimental data and extrapolate to other temperatures.

Determination of the Melting Curve

Methodology: High-Pressure Diamond Anvil Cell

For pressures significantly above the triple point, a diamond anvil cell (DAC) is often employed.

Apparatus: A DAC consists of two opposing diamonds that can generate extremely high
pressures on a small sample contained in a gasket between them. The cell is placed in a
cryostat for low-temperature measurements. Pressure is typically determined using the
fluorescence of a ruby chip placed in the sample chamber. Temperature is measured with a
thermocouple attached to one of the diamonds.


Procedure:

- A small amount of liquid argon is loaded into the gasket hole of the DAC at low temperatures.
- The pressure is increased at a constant temperature until the argon solidifies. The phase transition is observed visually through a microscope.
- The experiment is repeated at various temperatures to map out the melting curve[9][10].
- Data Analysis: The pressure and temperature at which melting or freezing is observed are recorded to construct the melting curve.

Phase Diagram Visualization

The following diagram illustrates the phase behavior of **argon** at cryogenic temperatures, showing the solid, liquid, and gas phases, as well as the phase boundaries.

Click to download full resolution via product page

Caption: Phase diagram of **argon** at cryogenic temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The sublimation of argon, krypton, and xenon [inis.iaea.org]
- 2. ias.ac.in [ias.ac.in]
- 3. metrica.inrim.it [metrica.inrim.it]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pages.jh.edu [pages.jh.edu]
- 8. Experimental Method for the Determination of the Saturation Vapor Pressure above Supercooled Nanoconfined Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Argon Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Argon Phase Diagram at Cryogenic Temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205320#argon-phase-diagram-at-cryogenic-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com